SCRYGNWYNGHETK-UHFFFAOYSA-N
Description
InChI Keys are unique identifiers for chemical structures, and their suffixes (e.g., UHFFFAOYSA-N) denote standardized hash values for molecular structures.
Properties
Molecular Formula |
C16H14N2O5 |
|---|---|
Molecular Weight |
314.297 |
InChI |
InChI=1S/C16H14N2O5/c19-13-8-3-1-2-4-9(8)18-14(20)12-11(15(21)22)10-5-6-16(12,23-10)7-17-13/h1-6,10-12H,7H2,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
SCRYGNWYNGHETK-UHFFFAOYSA-N |
SMILES |
C1C23C=CC(O2)C(C3C(=O)NC4=CC=CC=C4C(=O)N1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes multiple compounds sharing the UHFFFAOYSA-N suffix in their InChI Keys, which suggests structural or functional similarities. Below is a comparative analysis based on available
Table 1: Key Properties of UHFFFAOYSA-N Compounds
Key Findings:
Structural Similarities : Compounds with the UHFFFAOYSA-N suffix often feature aromatic rings (e.g., pyridine, benzoxazole) and halogen substituents (e.g., Cl, F), as seen in HVXHWBMLTSDYGK-UHFFFAOYSA-N . These groups enhance stability and bioactivity.
Pharmacological Profiles :
- ZEYJIGZFICSSRY-UHFFFAOYSA-N (Cyclopentyl Fentanyl) is an opioid receptor ligand with high purity (>98%), emphasizing its relevance in analgesic research .
- SCXFQAUZWGZVBX-UHFFFAOYSA-N targets Aurora kinases, critical in cancer therapy, with a molecular framework involving nitro groups and heterocyclic systems .
Physicochemical Properties :
- HVXHWBMLTSDYGK-UHFFFAOYSA-N exhibits high BBB permeability (BBB+), making it suitable for CNS drug development, but its CYP1A2 inhibition may limit metabolic stability .
- NPMRPDRLIHYOBW-UHFFFAOYSA-N has a moderate LogP (2.44), suggesting balanced lipophilicity for oral bioavailability .
Limitations and Data Gaps
- SCRYGNWYNGHETK-UHFFFAOYSA-N: No direct data on its synthesis, structure, or applications exists in the provided evidence.
- Methodological Discrepancies : Variations in reported properties (e.g., purity, solubility) across sources (e.g., vs. 13) highlight the need for standardized testing protocols.
Recommendations for Further Research
Consult authoritative databases (e.g., PubChem, SciFinder) for structural elucidation of This compound .
Conduct comparative ADMET studies on UHFFFAOYSA-N analogs to optimize pharmacokinetic profiles.
Explore structural modifications (e.g., fluorination, heterocyclic substitutions) to enhance target selectivity and reduce toxicity.
Notes
- The absence of direct data on This compound in the evidence underscores the need for primary literature or experimental validation.
- Cross-referencing with regulatory guidelines (e.g., ) is critical for pharmaceutical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
